molecular formula C15H21NO4 B2482379 N-(3-cyclopropyl-3-hydroxypropyl)-2-(3-methoxyphenoxy)acetamide CAS No. 1396876-37-1

N-(3-cyclopropyl-3-hydroxypropyl)-2-(3-methoxyphenoxy)acetamide

Cat. No.: B2482379
CAS No.: 1396876-37-1
M. Wt: 279.336
InChI Key: HQWUHJVFOWVOTD-UHFFFAOYSA-N
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Description

N-(3-cyclopropyl-3-hydroxypropyl)-2-(3-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C15H21NO4 and its molecular weight is 279.336. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Acetamide derivatives, including those structurally related to N-(3-cyclopropyl-3-hydroxypropyl)-2-(3-methoxyphenoxy)acetamide, have been synthesized through various chemical reactions. For instance, the Leuckart reaction has been used to synthesize novel acetamide derivatives with potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. These compounds exhibit significant activities due to the presence of specific substituents, indicating the versatility of acetamide derivatives in chemical synthesis and pharmacological research (Rani, Pal, Hegde, & Hashim, 2016).

Catalytic Processes

The use of catalytic hydrogenation for synthesizing specific acetamide intermediates highlights the importance of acetamide derivatives in the green synthesis of industrial and pharmaceutical compounds. For example, N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate for azo disperse dyes, demonstrates the role of acetamide derivatives in the development of environmentally friendly synthesis processes (Zhang, 2008).

Pharmacological Research

Acetamide derivatives have been evaluated for their pharmacological properties, such as antiulcer activities. Compounds like N-phenoxypropylacetamide derivatives have shown both gastric acid antisecretory and cytoprotective properties, leading to the identification of specific derivatives for further development and clinical evaluation. This underscores the potential of acetamide derivatives in developing new therapeutic agents (Ueda, Ishii, Shinozaki, Seiki, Arai, & Hatanaka, 1990).

Molecular Dynamics and Simulation Studies

Research involving molecular dynamics simulation studies of novel diphenyl ethers, including acetamide derivatives, has explored their interactions with biological targets. These studies help in understanding the binding affinities and mechanism of action of acetamide derivatives at the molecular level, providing insights into their potential therapeutic applications (Khade, Kar, Thomas, Tiwari, Mradul Tiwari, Vandana, Bhat, Bhat, & Shenoy, 2019).

Properties

IUPAC Name

N-(3-cyclopropyl-3-hydroxypropyl)-2-(3-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-19-12-3-2-4-13(9-12)20-10-15(18)16-8-7-14(17)11-5-6-11/h2-4,9,11,14,17H,5-8,10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWUHJVFOWVOTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)NCCC(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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